molecular formula C3H4N4O2 B11764690 4-nitro-1H-imidazol-5-amine CAS No. 82039-90-5

4-nitro-1H-imidazol-5-amine

Katalognummer: B11764690
CAS-Nummer: 82039-90-5
Molekulargewicht: 128.09 g/mol
InChI-Schlüssel: DPBQZIHMIPYKHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-1H-imidazol-4-amine is a heterocyclic organic compound that features an imidazole ring substituted with a nitro group at the 5-position and an amino group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-imidazol-4-amine typically involves the nitration of imidazole derivatives. One common method is the nitration of imidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired substitution pattern.

Industrial Production Methods: Industrial production of 5-nitro-1H-imidazol-4-amine may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Nitro-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 5-Amino-1H-imidazol-4-amine.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

    Oxidation: Oxidized imidazole derivatives, though these are less common.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-nitro-1H-imidazol-4-amine, particularly in biological systems, involves the bioactivation of the nitro group. This process generates reactive nitrogen species, such as nitric oxide, which can interact with various cellular targets, leading to antimicrobial or anticancer effects . The compound’s ability to form reactive intermediates makes it a valuable tool in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

    5-Nitroimidazole: A closely related compound with similar antimicrobial properties.

    4-Nitroimidazole: Another isomer with different substitution patterns and potentially different biological activities.

    2-Nitroimidazole: Known for its use in radiosensitizers for cancer therapy.

Uniqueness: 5-Nitro-1H-imidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amino groups allows for diverse chemical modifications and applications in various fields.

Eigenschaften

CAS-Nummer

82039-90-5

Molekularformel

C3H4N4O2

Molekulargewicht

128.09 g/mol

IUPAC-Name

5-nitro-1H-imidazol-4-amine

InChI

InChI=1S/C3H4N4O2/c4-2-3(7(8)9)6-1-5-2/h1H,4H2,(H,5,6)

InChI-Schlüssel

DPBQZIHMIPYKHX-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C(N1)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.